![molecular formula C14H22O3 B2543372 Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate CAS No. 74502-28-6](/img/structure/B2543372.png)
Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate
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Overview
Description
“Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate” is a chemical compound with the molecular formula C14H22O3 . It has an average mass of 238.323 Da and a monoisotopic mass of 238.156891 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on a cyclohexene ring, which is a six-membered ring with one double bond. Attached to this ring are various functional groups, including a methyl group, a carboxylate group, and a pentyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 330.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 66.3±0.3 cm3, a polar surface area of 43 Å2, and a molar volume of 238.9±3.0 cm3 .Scientific Research Applications
- Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate has been investigated for its antimicrobial potential. Researchers have explored its inhibitory effects against bacteria, fungi, and other microorganisms .
- Studies have examined the compound’s impact on cancer cells. Its cytotoxicity and potential as an anticancer agent have been explored .
- Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to understand the relationship between the compound’s structure and its biological effects .
- Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate contains an indole moiety. Indole derivatives are known for their clinical and biological significance .
Antimicrobial Activity
Anticancer Properties
QSAR Studies
Intramolecular Hydrogen Bonding
Indole Derivatives
Synthetic Methodology
Mechanism of Action
properties
IUPAC Name |
methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-4-5-6-7-11-9-12(15)8-10(2)13(11)14(16)17-3/h8,11,13H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVHXLNJLVTIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CC(=O)C=C(C1C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methyl-4-oxo-6-pentylcyclohex-2-ene-1-carboxylate |
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